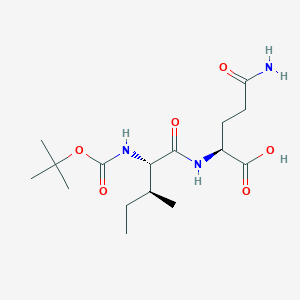
Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate ester group. The presence of a bromophenyl group indicates that it has a bromine atom attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone or a β-ketoester with hydrazine. The bromophenyl group could be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a bromine atom attached, and the pyrazole ring would be substituted with an ethyl carboxylate group .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring makes it a good leaving group, which could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a pyrazole ring are stable and can exhibit tautomeric forms .Scientific Research Applications
- Anti-Inflammatory Agents : Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate has been investigated for its anti-inflammatory potential. Researchers explore its ability to inhibit inflammatory pathways, potentially leading to novel drug candidates for conditions like arthritis or inflammatory diseases .
- Anticancer Properties : Some studies suggest that this compound may exhibit anticancer activity. Researchers investigate its effects on cancer cell lines, aiming to develop targeted therapies .
- Pesticides and Herbicides : Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate could serve as a building block for designing new pesticides or herbicides. Its structural features may allow for selective targeting of pests or weeds while minimizing environmental impact .
- Organic Semiconductors : Researchers explore the use of this compound in organic electronic devices. Its π-conjugated system makes it a potential candidate for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .
- Water Purification : Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate could be used in water treatment processes. Its reactivity with contaminants or metal ions may contribute to efficient removal from water sources .
- Ligand Design : Researchers investigate the coordination chemistry of this compound. Its carboxylate group can act as a ligand, forming complexes with transition metals. These complexes may have applications in catalysis or materials science .
- Synthetic Intermediates : Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate can serve as a synthetic intermediate for various compounds. In the flavor and fragrance industry, it may contribute to the creation of novel aroma molecules .
Medicinal Chemistry and Drug Development
Agriculture and Pest Control
Materials Science and Organic Electronics
Environmental Chemistry and Water Treatment
Coordination Chemistry and Metal Complexes
Flavor and Fragrance Industry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXADASKZWUSWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)imidazolidin-2-one](/img/structure/B2696920.png)
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2696922.png)
![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)
![Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2696925.png)
![methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate](/img/structure/B2696927.png)
![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)



![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2696938.png)

